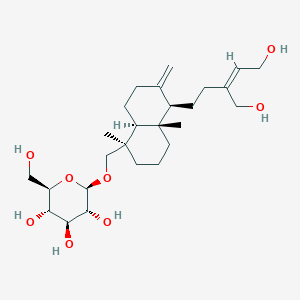

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Description

BenchChem offers high-quality ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,4aS,5R,8aS)-5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3/b17-9-/t18-,19-,20-,21-,22+,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEKLYSVSMYNQX-NNAYNVENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CC/C(=C/CO)/CO)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins and Bioactive Potential of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the ent-labdane diterpenoid glucoside, ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Natural Source and Distribution

The primary natural source of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is the medicinal plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2][3][4] This herbaceous plant, commonly known as "King of Bitters," is widely cultivated in Southern and Southeastern Asia and has a long history of use in traditional medicine. The compound is specifically isolated from the aerial parts of the plant.[2][5] While A. paniculata is the principal source, the compound has also been associated with Satureja montana L.[4]

Physicochemical Properties and Spectroscopic Data

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a glycosylated diterpenoid. The structural elucidation of this compound was achieved through extensive spectral analysis. While the complete raw data from the primary literature is not fully available, the key spectroscopic methods used for its characterization are summarized below.

Table 1: Physicochemical and Spectroscopic Data Summary

| Parameter | Data | Reference |

| Molecular Formula | C₂₆H₄₄O₈ | [4] |

| Molecular Weight | 484.62 g/mol | [4] |

| ¹H-NMR | Data not available in snippets. Characterized in the primary literature. | [2][5] |

| ¹³C-NMR | Data not available in snippets. Characterized in the primary literature. | [2][5] |

| Mass Spectrometry | Data not available in snippets. Characterized in the primary literature. | [2][5] |

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation of ent-labdane diterpenoids from Andrographis paniculata, based on methodologies reported for similar compounds from this plant. The specific details for the target compound are found in the primary literature.

3.1. Plant Material and Extraction The aerial parts of Andrographis paniculata are collected, dried, and powdered. The powdered plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature.[2] The resulting crude extract is concentrated under reduced pressure to yield a residue.

3.2. Fractionation and Chromatographic Purification The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The target glycosylated diterpenoids are typically found in the more polar fractions.

Further purification is achieved through a series of chromatographic techniques:

-

Column Chromatography: The polar fractions are subjected to column chromatography on silica gel or other stationary phases. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is often carried out using preparative HPLC to obtain the pure compound.

The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.

Biological Activity and Potential Therapeutic Applications

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, along with other related diterpenoids from Andrographis paniculata, has demonstrated noteworthy biological activities, primarily anti-inflammatory and antiviral properties.[1][3][4]

4.1. Anti-Inflammatory Activity Studies on diterpenoids from A. paniculata have shown that they can suppress the production of pro-inflammatory mediators. The anti-inflammatory effects of extracts and compounds from this plant are often attributed to the downregulation of the NF-κB signaling pathway .[1] This pathway is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the expression of inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][[“]]

4.2. Antiviral Activity The antiviral potential of this class of compounds is an active area of research. The specific mechanisms of antiviral action for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside are yet to be fully elucidated.

Visualized Workflows and Pathways

5.1. Generalized Isolation Workflow

Caption: Generalized workflow for the isolation of the target compound.

5.2. Postulated Anti-Inflammatory Signaling Pathway

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

References

- 1. The anti-inflammatory effect of Andrographis paniculata (Burm. f.) Nees on pelvic inflammatory disease in rats through down-regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

Isolating Nature's Arsenal: A Technical Guide to Ent-Labdane Diterpenoids from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant rich in a class of bioactive compounds known as ent-labdane diterpenoids. These molecules, most notably andrographolide, are the subject of intense scientific scrutiny for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This in-depth technical guide provides a comprehensive overview of the methodologies for isolating these valuable compounds, tailored for researchers and professionals in drug development.

Overview of Ent-Labdane Diterpenoids in Andrographis paniculata

Andrographis paniculata is a reservoir of over 55 ent-labdane diterpenoids.[2] The primary and most abundant of these is andrographolide, which is considered the main bioactive constituent.[2][3] Other significant diterpenoids include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and 14-deoxyandrographolide.[2] The leaves of the plant are the primary site of andrographolide accumulation.[1] These compounds are characterized by a diterpenoid lactone structure and are known for their extremely bitter taste.[3]

Extraction Methodologies: From Plant Material to Crude Extract

The initial step in isolating ent-labdane diterpenoids is the extraction from the dried, powdered plant material. The choice of solvent and extraction technique significantly impacts the yield and profile of the extracted compounds.

Solvent Selection

Methanol has been identified as one of the most effective solvents for extracting andrographolide.[4] Studies have shown that a 1:3.5 ratio of dried plant powder to methanol provides a high degree of purity for andrographolide.[4] Ethanol, particularly in aqueous solutions, is also commonly used. The polarity of the solvent plays a crucial role, with a 50% ethanol solution yielding the highest levels of andrographolide in one study.[5] Non-polar solvents are generally ineffective at extracting these compounds.[4]

Extraction Techniques

Several methods can be employed for the extraction of diterpenoids from A. paniculata. The most common include:

-

Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period with continuous stirring.[5] One optimized protocol suggests a 360-minute maceration in methanol at room temperature.[6]

-

Soxhlet Extraction: This is a more exhaustive method that uses a specialized apparatus to continuously wash the plant material with fresh, heated solvent.[4]

-

Ultrasonic Extraction: Sonication can enhance extraction efficiency. An optimized condition involves using 70% ethanol with a 0.2 g plant sample in 10 mL of solvent, sonicated for 30 minutes at 50 kHz.[7]

Following extraction, the filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[6]

Purification Protocols: From Crude Extract to Pure Compounds

The crude extract contains a complex mixture of compounds, including chlorophyll and other impurities, necessitating a multi-step purification process.

Decolorization

A crucial initial purification step is the removal of pigments, primarily chlorophyll.[6] This is typically achieved by treating a methanolic solution of the crude extract with activated charcoal (e.g., 1-5% w/v). The mixture is gently heated and stirred, followed by filtration through celite or filter paper to remove the charcoal and adsorbed pigments.[6]

Column Chromatography

Column chromatography is a fundamental technique for separating the diterpenoids from other components in the decolorized extract.[6]

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.[6]

-

Sample Loading: The concentrated extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.[6]

-

Elution: A gradient solvent system is employed, starting with a non-polar mobile phase and gradually increasing the polarity. A common gradient starts with 100% toluene, with a progressively increasing proportion of ethyl acetate.[6] Another approach uses a gradient of methanol in chloroform (3% to 15%).[8]

-

Fraction Collection and Monitoring: The eluate is collected in fractions, which are then monitored by Thin Layer Chromatography (TLC) to identify those containing the desired diterpenoids.[6]

High-Performance Liquid Chromatography (HPLC)

For final purification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Column: A C18 column is suitable for separating the bioactive constituents.[7]

-

Mobile Phase: A common mobile phase consists of a gradient of methanol and water.[9] For instance, a gradient of 40% to 51% methanol in water over 9 minutes can be effective.[9] Another isocratic system uses a mixture of methanol and 0.1% v/v H3PO4 (70:30).[4]

-

Detection: The eluent is typically monitored at 223 nm, which is the λmax for andrographolide.[4][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and isolation of ent-labdane diterpenoids from A. paniculata.

| Extraction Method | Solvent | Extraction Time | Temperature | Yield of Andrographolide | Reference |

| Maceration (Optimized) | Methanol | 360 min | Room Temp | 3.50% | [6] |

| Maceration | 50% Ethanol | 18 hours | Room Temp | Highest among solvent variations | [5] |

| Ultrasonic Extraction | 70% Ethanol | 30 min | - | Highest efficiency | [7] |

| Compound | Purity | Recovery Rate | Reference |

| Andrographolide | 96% | 90-96% (via crystallization) | [4] |

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in the isolation of ent-labdane diterpenoids, the following diagrams have been generated using Graphviz.

General Isolation Workflow

HPLC Quantification Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomaxnaturals.com [biomaxnaturals.com]

- 4. viirj.org [viirj.org]

- 5. Classification of Andrographis paniculata extracts by solvent extraction using HPLC fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Isolation of Andrographolide from Andrographis lineata Wall. ex Nees var. lawii C.B. Clarke and its Anticancer Activity against Human Ovarian Teratocarcinoma | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the natural product ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. This compound is a member of the ent-labdane diterpenoid class, a group of molecules known for their diverse and potent biological effects. Isolated from Andrographis paniculata, a plant with a long history in traditional medicine, this specific glucoside is of growing interest to the scientific community. This document summarizes its chemical characteristics, provides a detailed, representative experimental protocol for its isolation, and discusses its potential therapeutic applications based on the activities of structurally related compounds.

Chemical Structure and Properties

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a diterpenoid glycoside. The core of the molecule is an ent-labdane skeleton, which is characterized by a bicyclic system with a specific stereochemistry. Key structural features include a double bond at the C8(17) position and a Z-configured double bond at C13. The molecule is further functionalized with three hydroxyl groups at positions C-15, C-16, and C-19. A glucose moiety is attached via an O-glycosidic bond at the C-19 hydroxyl group.

Table 1: Physicochemical Properties of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₄O₈ | [1] |

| Molecular Weight | 484.62 g/mol | [1] |

| Class | ent-Labdane Diterpenoid Glycoside | [2] |

| Natural Source | Andrographis paniculata (leaves) | [2][3] |

| Known Activities | Anti-inflammatory, Antiviral (inferred from related compounds) | [3][4] |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for the ent-Labdane Core (in CD₃OD)

Note: Specific NMR data for this exact compound is not publicly available. The following data is representative of similar ent-labdane diterpenoids isolated from Andrographis paniculata.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 40.2 | 1.65 (m), 1.05 (m) |

| 2 | 19.8 | 1.80 (m), 1.55 (m) |

| 3 | 42.5 | 1.40 (m), 1.20 (m) |

| 4 | 34.0 | - |

| 5 | 56.5 | 1.15 (d, 7.0) |

| 6 | 25.0 | 1.50 (m) |

| 7 | 39.0 | 2.10 (m) |

| 8 | 148.5 | - |

| 9 | 57.0 | 1.85 (m) |

| 10 | 40.0 | - |

| 11 | 26.5 | 2.20 (m) |

| 12 | 41.0 | 2.30 (m) |

| 13 | 140.0 | 5.50 (t, 7.0) |

| 14 | 30.0 | 2.15 (q, 7.0) |

| 15 | 60.0 | 4.20 (d, 7.0) |

| 16 | 65.0 | 4.30 (s) |

| 17 | 107.0 | 4.85 (s), 4.55 (s) |

| 18 | 33.5 | 0.70 (s) |

| 19 | 69.0 | 3.70 (d, 11.0), 3.40 (d, 11.0) |

| 20 | 16.0 | 0.80 (s) |

| Glucosyl Moiety | ||

| 1' | 104.0 | 4.40 (d, 7.8) |

| 2' | 75.0 | 3.20 (m) |

| 3' | 78.0 | 3.35 (m) |

| 4' | 71.5 | 3.30 (m) |

| 5' | 77.5 | 3.45 (m) |

| 6' | 62.5 | 3.80 (dd, 12.0, 2.0), 3.65 (dd, 12.0, 5.5) |

Experimental Protocols

Representative Isolation and Purification of ent-Labdane Diterpenoid Glycosides from Andrographis paniculata

The following is a detailed, representative protocol for the isolation of compounds of this class. The specific yields and solvent systems may need to be optimized for the target compound.

-

Extraction:

-

Air-dried and powdered leaves of Andrographis paniculata (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and n-butanol (3 x 1 L).

-

The n-butanol fraction, which is typically enriched in glycosides, is concentrated in vacuo.

-

-

Column Chromatography:

-

The n-butanol fraction (50 g) is subjected to column chromatography on a silica gel column (1 kg, 100-200 mesh).

-

The column is eluted with a gradient of chloroform-methanol (100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to yield several fractions (F1-F7).

-

-

Further Purification:

-

Fractions containing compounds of interest (as determined by TLC analysis) are further purified by repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and/or preparative HPLC.

-

A typical preparative HPLC separation might use a C18 column with a mobile phase of methanol-water or acetonitrile-water in a gradient or isocratic elution.

-

-

Structure Elucidation:

-

The purified compound's structure is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

-

Biological Activity and Potential Signaling Pathways

While specific quantitative bioactivity data for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is limited in the public domain, the broader class of ent-labdane diterpenoids from Andrographis paniculata is well-studied for its anti-inflammatory and antiviral properties.[3][4]

Anti-Inflammatory Activity

Many ent-labdane diterpenoids exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Proposed anti-inflammatory mechanism of action.

By inhibiting the IKK complex, ent-labdane diterpenoids prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Antiviral Activity

The antiviral activity of related compounds has been noted, although the precise mechanisms are not fully elucidated.[3] Potential antiviral mechanisms could involve the inhibition of viral entry, replication, or the modulation of host immune responses to viral infection.

Caption: Potential stages of viral life cycle inhibited.

Future Directions

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside represents a promising, yet underexplored, natural product. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the specific IC₅₀ values for its anti-inflammatory and antiviral effects.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand the roles of the glycosyl moiety and other functional groups in its biological activity.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in animal models.

Conclusion

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is an intriguing natural product with a chemical structure that suggests significant therapeutic potential. While further research is needed to fully characterize its biological activities and mechanism of action, it stands as a valuable lead compound for the development of new anti-inflammatory and antiviral agents. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related ent-labdane diterpenoids.

References

In-Depth Technical Guide: Spectroscopic Data and Isolation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the natural product ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. This compound is a labdane diterpenoid glycoside isolated from the medicinal plant Andrographis paniculata (Burm. f.) Nees, which is known for its use in traditional medicine.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 0.95 | m | |

| 2 | 1.65 | m | |

| 3 | 1.40 | m | |

| 5 | 1.10 | m | |

| 6 | 1.80 | m | |

| 7 | 2.15 | m | |

| 9 | 1.55 | m | |

| 11 | 2.05 | m | |

| 12 | 2.30 | m | |

| 14 | 5.40 | t | 7.0 |

| 15 | 4.65 | d | 7.0 |

| 16 | 4.15 | s | |

| 17a | 4.85 | s | |

| 17b | 4.55 | s | |

| 18 | 0.70 | s | |

| 19a | 3.80 | d | 10.5 |

| 19b | 3.45 | d | 10.5 |

| 20 | 1.05 | s | |

| Glucosyl Moiety | |||

| 1' | 4.30 | d | 7.8 |

| 2' | 3.20 | dd | 7.8, 9.0 |

| 3' | 3.35 | t | 9.0 |

| 4' | 3.25 | t | 9.0 |

| 5' | 3.30 | m | |

| 6'a | 3.85 | dd | 12.0, 2.5 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 40.5 | 14 | 125.0 |

| 2 | 20.0 | 15 | 60.0 |

| 3 | 38.0 | 16 | 68.0 |

| 4 | 34.5 | 17 | 107.0 |

| 5 | 56.5 | 18 | 16.0 |

| 6 | 25.0 | 19 | 70.0 |

| 7 | 40.0 | 20 | 15.5 |

| 8 | 149.0 | Glucosyl Moiety | |

| 9 | 57.0 | 1' | 104.5 |

| 10 | 40.0 | 2' | 75.0 |

| 11 | 22.0 | 3' | 78.0 |

| 12 | 41.0 | 4' | 71.5 |

| 13 | 140.0 | 5' | 77.5 |

| 6' | 62.5 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 507.2931 [M+Na]⁺ (Calculated for C₂₆H₄₄O₈Na, 507.2934) |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3420 (O-H), 2925 (C-H), 1645 (C=C), 1075 (C-O) |

Experimental Protocols

The isolation and characterization of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside were performed according to established methods in natural product chemistry.

Plant Material

The aerial parts of Andrographis paniculata were collected and authenticated. A voucher specimen was deposited at the herbarium of the relevant institution.

Extraction and Isolation

-

The air-dried and powdered aerial parts of A. paniculata (5 kg) were extracted with 95% ethanol (3 x 20 L) at room temperature.

-

The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

-

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (100:1 to 1:1, v/v) to yield several fractions.

-

Fractions showing similar thin-layer chromatography (TLC) profiles were combined.

-

The combined fractions were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Spectroscopic Analysis

-

NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer at 500 MHz for ¹H and 125 MHz for ¹³C, respectively. Chemical shifts are reported in δ (ppm) relative to the solvent peak (CD₃OD).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Q-TOF Premier mass spectrometer.

-

Infrared Spectroscopy: IR spectra were recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

-

Optical Rotation: Optical rotation was measured on a PerkinElmer Model 341 polarimeter.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the extraction and isolation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside from Andrographis paniculata.

References

The Core of Complexity: An In-depth Technical Guide to the Biosynthesis of ent-Labdane Diterpenoids in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Labdane related diterpenoids represent a vast and structurally diverse class of natural products with significant biological activities, ranging from plant hormones like gibberellins to valuable pharmaceuticals. Their biosynthesis in plants is a fascinating example of modular enzymatic activity, primarily orchestrated by two classes of diterpene synthases. This technical guide provides a comprehensive overview of the core biosynthetic pathway of ent-labdane diterpenoids, detailing the key enzymes involved, their mechanisms, and regulation. Furthermore, it offers a compilation of experimental protocols for the study of this pathway and presents quantitative data to facilitate comparative analysis and bioengineering efforts.

Introduction to ent-Labdane Diterpenoids

The labdane-related diterpenoids are a major class of terpenoids, characterized by a bicyclic core structure derived from the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[1][2] The enantiomeric (ent) form of the labdane skeleton is the precursor to a wide array of bioactive molecules, including the essential plant growth hormones, the gibberellins.[3][4] The biosynthetic machinery for gibberellins, present in all higher plants, is thought to be the evolutionary origin for the vast diversity of specialized ent-labdane diterpenoids found in the plant kingdom.[3] These specialized metabolites often play roles in plant defense and ecological interactions.[5] Understanding the biosynthesis of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.[6][7]

The Core Biosynthetic Pathway

The biosynthesis of ent-labdane diterpenoids from the central precursor GGPP is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[8][9]

-

Class II Diterpene Synthase Activity: The first committed step is the protonation-initiated cyclization of the acyclic GGPP into a bicyclic diphosphate intermediate, ent-copalyl diphosphate (ent-CPP).[10][11] This reaction is catalyzed by a class II diTPS, specifically an ent-copalyl diphosphate synthase (ent-CPS).[12][13] These enzymes are characterized by a conserved DXDD motif which is crucial for the initiation of the cyclization cascade.[14][15]

-

Class I Diterpene Synthase Activity: The ent-CPP intermediate is then utilized by a class I diTPS.[3][14] These enzymes typically contain a conserved DDXXD motif responsible for binding a divalent metal cofactor, usually Mg²⁺, which facilitates the ionization of the diphosphate group.[14][16] This ionization initiates a second round of cyclization and rearrangements, leading to the diverse array of ent-labdane diterpenoid skeletons.[3]

Subsequent modifications of these diterpene scaffolds by enzymes such as cytochrome P450 monooxygenases and glycosyltransferases further contribute to the chemical diversity of this class of compounds.[2][16]

References

- 1. 55 Å-resolution structure of ent-copalyl diphosphate synthase and exploration of general acid function by site-directed mutagenesis | Semantic Scholar [semanticscholar.org]

- 2. DSpace [dr.lib.iastate.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 7. Plant diterpene synthases: exploring modularity and metabolic diversity for bioengineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Terpene Synthase Activity Assays. [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. 1.55Å-resolution structure of ent-copalyl diphosphate synthase and exploration of general acid function by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

physical and chemical properties of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a diterpenoid glucoside isolated from the medicinal plant Andrographis paniculata. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Physicochemical Properties

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a glycosidic derivative of a labdane-type diterpenoid. Its core structure is characterized by a bicyclic labdane skeleton with specific substitutions that contribute to its biological activity.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₄O₈ | [1][2] |

| Molecular Weight | 484.62 g/mol | [1][2] |

| CAS Number | 1245636-01-4 | |

| Natural Source | Andrographis paniculata (leaves and aerial parts) | [1][2][3][4] |

Spectroscopic Data

Detailed spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are crucial for the unequivocal identification and characterization of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. A publication in Chinese Chemical Letters (2010, 21(9), 1091-1093) describes the isolation and structural elucidation of a new ent-labdane diterpenoid, 19-O-β-d-glucopyranosyl-ent-labda-8(17),13-dien-15,16,19-triol, which corresponds to the compound of interest.[3] The comprehensive spectral analysis is detailed within this publication.

Experimental Protocols

Isolation and Purification

The isolation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside from the aerial parts of Andrographis paniculata typically involves the following steps:

-

Extraction: The dried and powdered aerial parts of the plant are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound (typically the methanolic or ethyl acetate fraction) is subjected to multiple chromatographic techniques for purification. These may include:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like chloroform-methanol or n-hexane-ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

-

The purification process is monitored by Thin Layer Chromatography (TLC) or analytical HPLC.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To determine the proton environment and coupling constants.

-

13C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure.

-

Biological Activity and Signaling Pathways

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, along with other related diterpenoids from Andrographis paniculata, exhibits significant anti-inflammatory and antiviral properties.

Anti-inflammatory Activity

Diterpenoids from Andrographis paniculata are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The general mechanism involves the inhibition of pro-inflammatory mediators. For instance, related compounds have been shown to significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5] They also downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that play a crucial role in inflammation.[5] This regulation is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Putative anti-inflammatory signaling pathway.

Antiviral Activity

ent-Labdane diterpenes isolated from Andrographis paniculata have demonstrated virucidal activity against various viruses, including Herpes Simplex Virus Type 1 (HSV-1).[6] The proposed mechanisms of action for related compounds involve inhibiting different stages of the viral life cycle, such as viral entry, gene replication, and the synthesis of mature viral proteins.[1] For instance, some diterpenoids from this plant have been shown to interfere with the fusion of the virus to the host cell.[7]

Caption: General antiviral mechanism of action.

Conclusion

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a promising natural product with well-documented anti-inflammatory and antiviral properties. Its potential to modulate key signaling pathways such as NF-κB and MAPK makes it a strong candidate for further investigation in the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical characteristics and biological activities to aid researchers in their future studies.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chengdu Institute of Biology [english.cib.cas.cn]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of ent-labdane derivatives from Andrographis paniculata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral properties of ent-labdene diterpenes of Andrographis paniculata nees, inhibitors of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Andrographis paniculata (Burm. F) Wall ex Nees: Antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a labdane diterpenoid glucoside isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this natural product, with a focus on its anti-inflammatory properties. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Biological Activities

The primary reported biological activity of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is its anti-inflammatory potential.[1][2] This activity has been primarily evaluated through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. While general antiviral activity is also attributed to this compound, specific quantitative data and detailed studies on its antiviral mechanisms are not yet available in the public domain.

Anti-inflammatory Activity

The anti-inflammatory effect of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside has been quantified through in vitro assays measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Table 1: Quantitative Data on the Nitric Oxide Inhibitory Activity of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

| Compound | Assay System | Endpoint | Result | Reference |

| ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside | LPS-stimulated RAW264.7 macrophages | NO Production Inhibition | IC₅₀: 21.7 µM | Zhang et al., 2025 |

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

The following protocol is a detailed methodology for assessing the anti-inflammatory activity of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside by measuring the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophage cells.

1. Cell Culture and Treatment:

-

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Following incubation, the culture medium is replaced with fresh medium containing various concentrations of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside.

-

After a 1-hour pre-treatment with the compound, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

-

A control group is treated with LPS only, and a blank group receives neither the compound nor LPS.

2. Measurement of Nitric Oxide Production:

-

After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

3. Data Analysis:

-

The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.

-

The percentage of NO production inhibition is calculated using the following formula:

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated from a dose-response curve.

4. Cell Viability Assay:

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

-

RAW264.7 cells are treated with the same concentrations of the compound as in the NO inhibition assay.

-

After 24 hours, MTT reagent is added to the wells and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside have not been definitively elucidated, the inhibition of NO production in LPS-stimulated macrophages suggests a potential interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. LPS is a known activator of the NF-κB pathway, which leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Below are diagrams illustrating the hypothesized mechanism of action and the experimental workflow for its evaluation.

Figure 1. Hypothesized inhibitory effect on the NF-κB signaling pathway.

Figure 2. Workflow for the nitric oxide (NO) inhibition assay.

Conclusion and Future Directions

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside demonstrates notable anti-inflammatory activity by inhibiting nitric oxide production in vitro. This finding positions it as a promising candidate for further investigation as a potential therapeutic agent for inflammatory conditions.

Future research should focus on:

-

Elucidating the precise mechanism of action: Investigating the direct molecular targets and confirming its effect on the NF-κB signaling pathway and other relevant inflammatory pathways.

-

Comprehensive antiviral screening: Conducting systematic in vitro and in vivo studies to identify its specific antiviral activities, including the types of viruses it may be effective against and its mechanism of viral inhibition.

-

In vivo efficacy and safety profiling: Evaluating the anti-inflammatory and potential antiviral effects in animal models to determine its therapeutic potential, pharmacokinetic properties, and safety profile.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of the compound to optimize its potency and selectivity.

The data and protocols presented in this guide offer a solid foundation for advancing the scientific understanding and potential therapeutic application of this promising natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a naturally occurring diterpenoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2] This plant has a long history of use in traditional medicine for treating various ailments, including inflammatory conditions and viral infections.[1][2] The primary bioactive constituents of A. paniculata are ent-labdane diterpenoids, with andrographolide being the most studied. This technical guide provides a comprehensive overview of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside and related compounds, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their investigation.

Chemical Properties

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside belongs to the labdane class of diterpenoids, characterized by a bicyclic core structure. The presence of a glucose moiety attached at the C-19 position significantly influences its solubility and pharmacokinetic properties compared to its aglycone counterparts.

Biological Activities and Quantitative Data

Table 1: Anti-inflammatory Activity of ent-Labdane Diterpenoids from Andrographis paniculata

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Andrographolide | Nitric Oxide Inhibition | RAW 264.7 | 5.89 | [3] |

| Andropanilide D | Nitric Oxide Inhibition | RAW 264.7 | 2.31 | [3] |

| Andropanolide | Nitric Oxide Inhibition | RAW 264.7 | 13.4 | [1] |

| Dexamethasone (Positive Control) | Nitric Oxide Inhibition | RAW 264.7 | 6.52 | [3] |

Table 2: Antiviral Activity of ent-Labdane Diterpenoids from Andrographis paniculata

| Compound | Virus | Cell Line | Activity | Reference |

| Andrographolide | Herpes Simplex Virus 1 (HSV-1) | Vero | Virucidal | [4] |

| Neoandrographolide | Herpes Simplex Virus 1 (HSV-1) | Vero | Virucidal | [4] |

| 14-deoxy-11,12-didehydroandrographolide | Herpes Simplex Virus 1 (HSV-1) | Vero | Virucidal | [4] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside and its related compounds.

Isolation and Purification of ent-Labdane Diterpenoid Glucosides

A general procedure for the isolation of ent-labdane diterpenoid glucosides from the aerial parts of Andrographis paniculata is as follows:

-

Extraction: The air-dried and powdered plant material is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in diterpenoids, are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

The anti-inflammatory activity is commonly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

Antiviral Activity Assay: Plaque Reduction Assay

The antiviral activity against viruses like Herpes Simplex Virus (HSV) can be determined using a plaque reduction assay.

-

Cell Culture: Vero cells (or another susceptible cell line) are grown to confluence in 96-well plates.

-

Virus Inoculation: The cell monolayer is infected with a known titer of the virus.

-

Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet, and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque inhibition is calculated relative to the virus-infected control. The EC50 value is determined from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of many ent-labdane diterpenoids, particularly andrographolide, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific mechanism for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside has not been definitively elucidated, it is hypothesized to follow a similar mechanism.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. ent-Labdane diterpenoids are thought to interfere with this cascade, potentially by inhibiting the degradation of IκB or by directly preventing the DNA binding of NF-κB.

Conclusion

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside and its related ent-labdane diterpenoids from Andrographis paniculata represent a promising class of natural products with significant anti-inflammatory and antiviral potential. While further research is required to fully elucidate the specific mechanisms and quantitative efficacy of the title compound, the existing data on related molecules provide a strong foundation for its continued investigation in drug discovery and development programs. The detailed experimental protocols and an understanding of the likely signaling pathways involved, as outlined in this guide, will be instrumental for researchers in this field.

References

- 1. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral properties of ent-labdene diterpenes of Andrographis paniculata nees, inhibitors of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of the natural product ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. Detailed experimental protocols for its isolation and characterization are presented, along with available quantitative data on its anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this ent-labdane diterpenoid glucoside.

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a labdane-type diterpenoid glycoside isolated from Andrographis paniculata (Burm. f.) Nees, a plant with a long history of use in traditional medicine across Asia. This compound belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory and antiviral effects. This guide will delve into the scientific literature to provide a detailed account of this specific molecule.

Discovery and History

The initial discovery and isolation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, also referred to as 19-O-β-D-glucopyranosyl-ent-labda-8(17),13-dien-15,16,19-triol, was reported in 2010 by Zou and colleagues in the journal Chinese Chemical Letters.[1] The compound was isolated from the aerial parts of Andrographis paniculata, a medicinal plant sourced from the Guangxi Province of China.[2] This discovery was part of a broader investigation into the bioactive constituents of this well-known medicinal herb.[2]

Subsequent phytochemical investigations of Andrographis paniculata have also reported the isolation of this compound. For instance, a 2020 study in Phytochemistry Letters by My and colleagues documented its isolation from a methanol extract of the aerial parts of the plant, alongside two novel ent-labdane diterpenoid glucosides, andropaniosides A and B.[3] This later study also explored the cytotoxic and nitric oxide inhibitory activities of these compounds.[3]

Physicochemical Properties

A summary of the key physicochemical properties of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C26H44O8 | [1] |

| Molecular Weight | 484.6 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Optical Rotation | [α]D20 -35.7 (c 0.14, MeOH) | [1] |

Experimental Protocols

Isolation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

The following protocol is based on the initial discovery paper by Zou et al. (2010).[1][2]

4.1.1. Plant Material and Extraction

-

The aerial parts of Andrographis paniculata were collected and air-dried.

-

The dried plant material was powdered and extracted with 85% methanol (MeOH).[2]

4.1.2. Fractionation and Chromatography

-

The crude 85% MeOH extract was subjected to column chromatography over silica gel.

-

Elution was performed with a gradient of chloroform (CHCl3) and methanol (MeOH).

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

Workflow for the Isolation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

References

Methodological & Application

Application Note: HPLC Analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a naturally occurring labdane diterpene glycoside isolated from the leaves of Andrographis paniculata.[1][2][3][4] This compound has garnered significant interest within the scientific community due to its potential anti-inflammatory and antiviral properties.[1][2][3][4] As research into its therapeutic applications progresses, the need for a reliable and robust analytical method for its quantification and quality control becomes paramount.

This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. The described protocol is applicable for the quantitative analysis of this compound in bulk drug substances, formulated products, and crude extracts, ensuring accuracy, precision, and reliability in research and drug development settings.

Experimental Protocols

Materials and Reagents

-

Reference Standard: ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside (purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

-

Chemicals: Formic acid (analytical grade)

-

Sample Preparation: Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The use of a mass spectrometer (MS) as a detector can provide higher sensitivity and selectivity.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | DAD at 210 nm |

Note: The gradient profile may need to be optimized depending on the sample matrix and the specific HPLC system used. The low wavelength of 210 nm is chosen due to the lack of a strong chromophore in the molecule, a common characteristic of diterpene glycosides.[5][6]

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Crude Plant Extract:

-

Accurately weigh 1 g of the powdered plant material.

-

Extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

-

-

Formulated Product:

-

Accurately weigh a portion of the formulated product equivalent to approximately 1 mg of the active pharmaceutical ingredient (API).

-

Dissolve in a suitable volume of methanol to obtain a theoretical concentration of 100 µg/mL.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before analysis.

-

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis.

Table 2: Summary of Quantitative Data (Hypothetical Data)

| Parameter | Value |

| Retention Time (RT) | Approximately 18.5 min |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample acquisition to data analysis.

Caption: Experimental workflow for the HPLC analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside.

This application note provides a comprehensive and detailed protocol for the HPLC analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. The method is designed to be a starting point for researchers and can be further optimized and validated for specific applications in academic research and the pharmaceutical industry. The use of reversed-phase chromatography with UV detection is a widely accepted and robust technique for the analysis of diterpene glycosides.[7][8]

References

- 1. ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 4. ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of HPLC Analytical Techniques for Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni: Strategies to Scale-Up – ScienceOpen [scienceopen.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR Spectroscopic Analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a labdane-type diterpenoid glycoside isolated from the medicinal plant Andrographis paniculata. This class of natural products has garnered significant interest within the scientific and drug development communities due to its diverse biological activities, including anti-inflammatory and antiviral properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of such complex natural products. These application notes provide a comprehensive overview of the NMR spectroscopic data and detailed protocols for the analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside.

Chemical Structure

Figure 1: Chemical structure of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside.

Caption: Structure of the target compound.

NMR Spectroscopic Data

The complete assignment of the ¹H and ¹³C NMR signals of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is crucial for its structural verification. The data presented below is based on the publication by Zou et al. in Chinese Chemical Letters, which describes the isolation and characterization of this compound.

Table 1: ¹H and ¹³C NMR Data of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| Aglycone | ||

| 1 | 40.1 | 1.05 (m), 1.80 (m) |

| 2 | 19.9 | 1.58 (m), 1.69 (m) |

| 3 | 43.1 | 1.25 (m), 1.45 (m) |

| 4 | 34.2 | - |

| 5 | 56.5 | 1.20 (m) |

| 6 | 24.8 | 1.50 (m), 1.65 (m) |

| 7 | 39.1 | 2.05 (m), 2.35 (m) |

| 8 | 148.9 | - |

| 9 | 57.3 | 1.55 (m) |

| 10 | 39.8 | - |

| 11 | 27.0 | 2.15 (m) |

| 12 | 29.8 | 2.25 (m) |

| 13 | 140.5 | - |

| 14 | 125.8 | 5.40 (t, 7.0) |

| 15 | 59.5 | 4.15 (d, 7.0) |

| 16 | 61.2 | 4.05 (s) |

| 17 | 107.0 | 4.55 (s), 4.85 (s) |

| 18 | 27.8 | 0.80 (s) |

| 19 | 70.1 | 3.40 (d, 9.5), 3.75 (d, 9.5) |

| 20 | 16.5 | 0.75 (s) |

| Glucose Moiety | ||

| 1' | 104.5 | 4.30 (d, 7.8) |

| 2' | 75.2 | 3.20 (dd, 7.8, 9.0) |

| 3' | 78.0 | 3.35 (t, 9.0) |

| 4' | 71.6 | 3.30 (t, 9.0) |

| 5' | 77.9 | 3.25 (m) |

| 6' | 62.8 | 3.70 (dd, 5.5, 12.0), 3.85 (dd, 2.0, 12.0) |

Note: Chemical shifts (δ) are reported in ppm relative to the solvent signal. Coupling constants (J) are in Hertz.

Experimental Protocols

Sample Preparation for NMR Analysis

A detailed and careful sample preparation is critical for acquiring high-quality NMR data.

-

Isolation and Purification: The compound is typically isolated from the dried aerial parts of Andrographis paniculata using a combination of solvent extraction and chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC).

-

Sample Purity: Ensure the purity of the isolated compound is >95% as determined by HPLC-UV or LC-MS to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Deuterated methanol (CD₃OD) is a suitable solvent for this compound due to its good solubility and minimal signal overlap with the analyte. Other deuterated solvents such as DMSO-d₆ or pyridine-d₅ can also be used depending on the specific experimental requirements.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Filtration: If any particulate matter is observed, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues and improve spectral resolution.

NMR Data Acquisition

The following NMR experiments are recommended for the complete structural elucidation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. Experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher.

-

¹H NMR:

-

Purpose: To determine the proton chemical shifts, coupling constants, and integration.

-

Typical Parameters:

-

Pulse Program: zg30 or similar

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 s

-

Relaxation Delay: 1-2 s

-

Number of Scans: 16-64

-

-

-

¹³C NMR:

-

Purpose: To identify the chemical shifts of all carbon atoms.

-

Typical Parameters:

-

Pulse Program: zgpg30 or similar with proton decoupling

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2 s

-

Number of Scans: 1024-4096

-

-

-

2D NMR - COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing out the carbon skeleton.

-

Typical Parameters:

-

Pulse Program: cosygpqf or similar

-

Spectral Width: 12-16 ppm in both dimensions

-

Number of Increments: 256-512

-

Number of Scans per Increment: 4-8

-

-

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To determine one-bond proton-carbon (¹H-¹³C) correlations.

-

Typical Parameters:

-

Pulse Program: hsqcedetgpsisp2.3 or similar

-

¹H Spectral Width: 12-16 ppm

-

¹³C Spectral Width: 160-200 ppm

-

Number of Increments: 256

-

Number of Scans per Increment: 4-16

-

-

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are essential for connecting different spin systems and establishing the overall structure, including the glycosylation site.

-

Typical Parameters:

-

Pulse Program: hmbcgplpndqf or similar

-

¹H Spectral Width: 12-16 ppm

-

¹³C Spectral Width: 200-240 ppm

-

Number of Increments: 256-512

-

Number of Scans per Increment: 8-32

-

-

Data Processing and Interpretation

-

Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs). Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Referencing: Calibrate the chemical shifts of all spectra to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).

-

Interpretation:

-

Analyze the ¹H NMR spectrum to identify key signals such as olefinic protons, methyl groups, and oxymethine/oxymethylene protons.

-

Use the ¹³C NMR and HSQC spectra to assign protons to their directly attached carbons.

-

Trace the ¹H-¹H connectivity from the COSY spectrum to build fragments of the molecule.

-

Utilize the HMBC correlations to connect these fragments and to confirm the positions of quaternary carbons and the linkage of the glucose moiety to the aglycone. The key HMBC correlation from the anomeric proton of the glucose (H-1') to C-19 of the aglycone confirms the glycosylation site.

-

Visualization of NMR Analysis Workflow and Key Correlations

The following diagrams illustrate the general workflow for NMR-based structure elucidation and the key 2D NMR correlations for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside.

Caption: General workflow for NMR analysis.

Caption: Key HMBC and COSY correlations.

Application Notes and Protocols for the Mass Spectrometric Analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a labdane diterpenoid glycoside with noted anti-inflammatory and antiviral properties isolated from Andrographis paniculata.[1][2][3] The protocols outlined below are designed for the qualitative and quantitative analysis of this compound in complex matrices such as plant extracts and biological fluids, utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a bioactive natural product of interest in drug discovery and development.[1][2][3] Accurate and sensitive analytical methods are crucial for its characterization, quantification in various samples, and for pharmacokinetic studies. Mass spectrometry, particularly LC-MS/MS, offers the high selectivity and sensitivity required for these applications. This document details the expected fragmentation patterns of the target molecule and provides a robust protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside in tandem mass spectrometry is anticipated to follow patterns characteristic of diterpenoid glycosides. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety. Subsequent fragmentation of the aglycone provides structural information.

A proposed fragmentation pathway is illustrated below:

Caption: Predicted fragmentation of the target compound.

Experimental Protocols

Sample Preparation

For the analysis of plant material, a standard extraction procedure is recommended:

-

Extraction : Homogenize 1 g of powdered plant material with 10 mL of methanol.

-

Sonication : Sonicate the mixture for 30 minutes.

-

Centrifugation : Centrifuge at 4000 rpm for 15 minutes.

-

Filtration : Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

For analysis in biological matrices like plasma, a protein precipitation method is effective:

-

Precipitation : Add 3 volumes of ice-cold methanol to 1 volume of plasma.

-

Vortexing : Vortex the mixture for 1 minute.

-

Centrifugation : Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection : Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

-

Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase :

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution :

-

0-1 min: 5% B

-

1-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate : 0.3 mL/min

-

Column Temperature : 40°C

-

Injection Volume : 5 µL

Mass Spectrometry (MS)

-

Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive ionization.

-

Scan Mode : Multiple Reaction Monitoring (MRM) for quantification.

-

Ion Source Parameters :

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions : Specific precursor-to-product ion transitions should be optimized by infusing a standard solution of the analyte. Based on the structure, the following transitions are proposed:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside | [M+H]⁺ or [M-H]⁻ | Loss of glucose | To be optimized |

| Further fragments | To be optimized |

Data Presentation and Quantitative Analysis

For quantitative studies, a calibration curve should be constructed using a certified reference standard of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. The method should be validated according to standard guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery.

The following table summarizes typical performance characteristics for the quantification of diterpenoid glycosides by LC-MS/MS, based on published methods for similar compounds.[4][5][6]

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| LOD | 0.01 - 1.0 ng/mL |

| LOQ | 0.05 - 5.0 ng/mL |

| Intra-day Precision (RSD%) | < 10% |

| Inter-day Precision (RSD%) | < 15% |

| Accuracy (RE%) | Within ±15% |

| Recovery (%) | 85 - 115% |

Experimental Workflow Diagram

The overall workflow for the analysis is depicted in the following diagram:

References

- 1. ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 4. mdpi.com [mdpi.com]

- 5. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quality Evaluation of Andrographis paniculata Capsules Based on Rapid and Accurate LC-ESI-MS/MS Assay of Three Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Anti-inflammatory Assay of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction